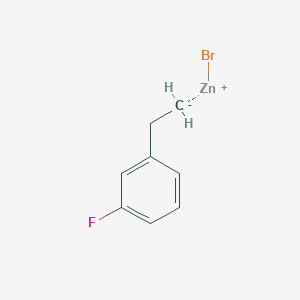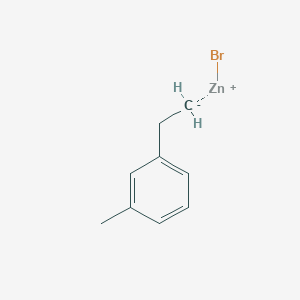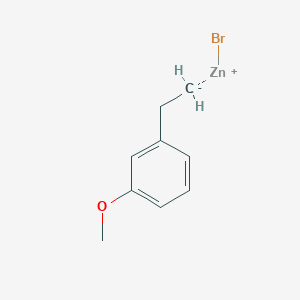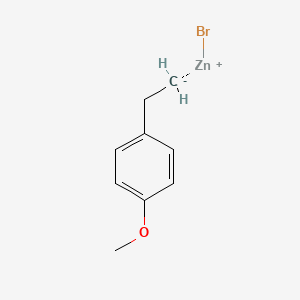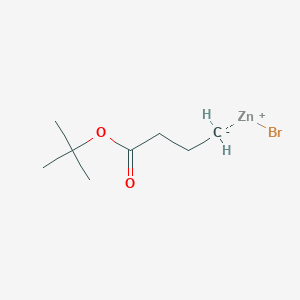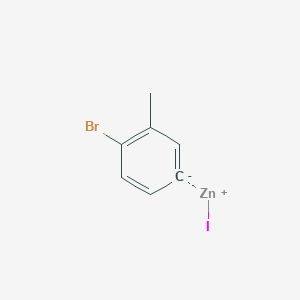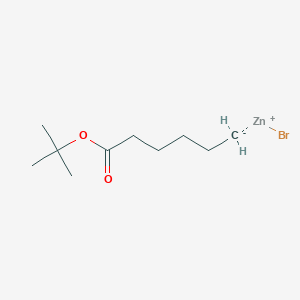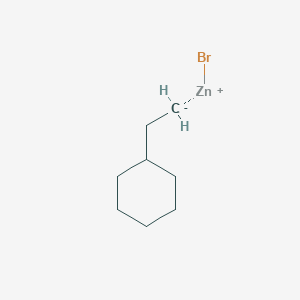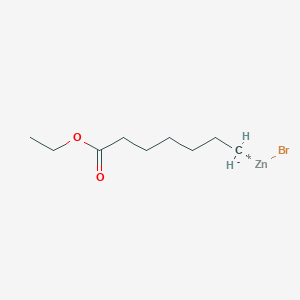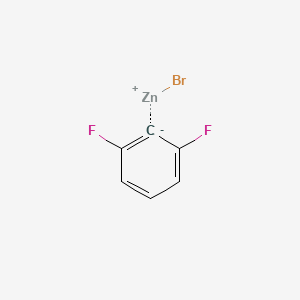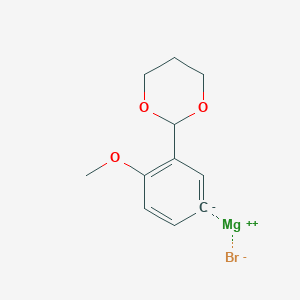
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grignard reagents like this one are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . They are usually found in solution with an organic solvent like tetrahydrofuran (THF). The compound you mentioned contains a 1,3-dioxan-2-yl group and a fluorophenyl group attached to the magnesium atom, which also has a bromide ion .
Molecular Structure Analysis
The molecular structure of Grignard reagents involves a carbon-magnesium bond. The 1,3-dioxan-2-yl and fluorophenyl groups are likely bonded to the magnesium atom, with the bromide ion also associated with the magnesium .Chemical Reactions Analysis
Grignard reagents are known for their nucleophilic character and can participate in a variety of reactions, including nucleophilic addition and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Grignard reagents are typically sensitive to moisture and air, requiring anhydrous conditions for their preparation and storage . They are usually found as solutions in organic solvents like THF .Wissenschaftliche Forschungsanwendungen
Unexpected Formation of Dihydroisobenzofuran Derivative :The addition of Grignard reagents to certain compounds can lead to unexpected products. For instance, instead of forming a diol precursor to an Organic Molecule of Intrinsic Microporosity, the addition of 2-biphenylmagnesium bromide to 4,5dimethoxy-1,3-indanedione resulted in a dihydroisobenzofuran derivative. The formation of this unexpected product highlights the complexity of reactions involving Grignard reagents like 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide in scientific research (Vile et al., 2012).
Charge-Transfer Absorption and Fluorescent Properties :Compounds like 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide have exhibited solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. These properties are influenced by the solvent's dielectric constant and the presence of certain anions, showcasing the potential applications of similar compounds in scientific research, especially in solvent-dependent photophysical studies (Li et al., 2009).
Synthesis and Crystal Structure Analysis :The synthesis and crystal structure analysis of compounds like 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide demonstrate the use of 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide in the synthesis of complex organic structures. Such compounds are synthesized via specific reactions and analyzed using X-ray single crystal diffraction, offering insights into the molecular architecture and potential applications in material science or pharmaceuticals (Ming-zhi et al., 2005).
Metal Complexes and Crystal Structures :The preparation and characterization of Group 12 metal complexes involving compounds similar to 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide, like bis-[2-{1,3-dioxane-2-yl}ethyl] telluride and 2-{2-(4-fluoro phenyl telluro) ethyl}-1,3-dioxane, highlight their significance in the field of inorganic chemistry. Such studies pave the way for understanding the properties of these complexes, their crystal structures, and potential applications in catalysis or material science (Chopra et al., 2015).
Functionalized Alkenylmagnesium Reagents :The preparation of functionalized alkenylmagnesium reagents via halide–magnesium exchange showcases the utility of 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide in synthetic organic chemistry. These reagents, bearing an electron-withdrawing function, are instrumental in reactions with various electrophiles, indicating their significance in the synthesis of complex organic molecules (Thibonnet et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h2,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGXDWYTRVDHGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=C[C-]=C2)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
